Dielectric Strength at High Pressure: C5F10O versus C4F7N
At elevated pressures, heptafluoroisopropyl trifluoromethyl ketone (C5F10O) exhibits superior molecular recovery characteristics and consequently higher dielectric strength compared to perfluoroisobutyronitrile (C4F7N). Kinetic modeling studies demonstrate that both the molar fraction and recombination rate of C5F10O exceed those of C4F7N under high-pressure breakdown conditions, and the influence of pressure on molar fraction and recovery rate is greater for C5F10O than for C4F7N [1].
| Evidence Dimension | Molecular recovery characteristics and dielectric strength at high pressure |
|---|---|
| Target Compound Data | Higher molar fraction and higher recombination rate than C4F7N; greater pressure sensitivity of recovery |
| Comparator Or Baseline | C4F7N (perfluoroisobutyronitrile): lower molar fraction and lower recombination rate under same conditions |
| Quantified Difference | C5F10O presents better molecular recovery characteristic and dielectric strength than C4F7N at high pressures; high pressure has larger influence on the molar fraction and recovery rate of C5F10O than those of C4F7N |
| Conditions | Chemical kinetic model study of decomposition components under varying pressure conditions |
Why This Matters
For medium- and high-voltage gas-insulated equipment operating under pressure, superior molecular recovery directly translates to sustained dielectric integrity and reduced maintenance intervals.
- [1] The variation of C4F7N, C5F10O, and their decomposition components in breakdown under different pressures. DOAJ. 2021. View Source
